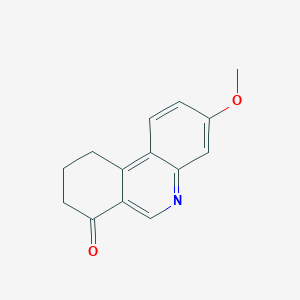
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one is an organic compound belonging to the phenanthridine family Phenanthridines are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one typically involves multi-step organic reactions. One common approach might include:
Starting Material: A suitable phenanthridine derivative.
Methoxylation: Introduction of the methoxy group at the 3-position using reagents like sodium methoxide and methanol.
Reduction: Reduction of the phenanthridine core to form the dihydrophenanthridinone structure using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding phenanthridinone derivatives.
Reduction: Further reduction to more saturated compounds.
Substitution: Introduction of different functional groups at various positions on the phenanthridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenanthridinone derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound with a similar core structure.
3-Methoxyphenanthridine: Lacks the dihydro and ketone functionalities.
9,10-Dihydrophenanthridin-7-one: Lacks the methoxy group.
Uniqueness
3-Methoxy-9,10-dihydrophenanthridin-7(8h)-one is unique due to the combination of the methoxy group, dihydro structure, and ketone functionality, which may impart distinct chemical and biological properties.
Properties
CAS No. |
3200-38-2 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-methoxy-9,10-dihydro-8H-phenanthridin-7-one |
InChI |
InChI=1S/C14H13NO2/c1-17-9-5-6-11-10-3-2-4-14(16)12(10)8-15-13(11)7-9/h5-8H,2-4H2,1H3 |
InChI Key |
DCWJJBIXJFLCLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C3C(=C2C=C1)CCCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
![1-(4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl)-3-phenylurea](/img/structure/B14006453.png)
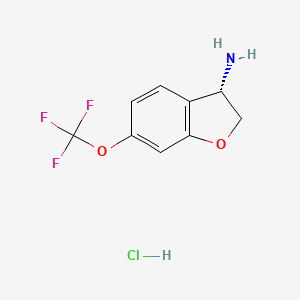
![N-[Bis(2-chloroethyl)amino-phenylmethoxy-phosphoryl]aniline](/img/structure/B14006464.png)
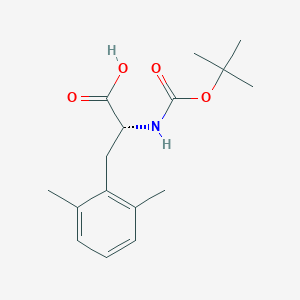
![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)
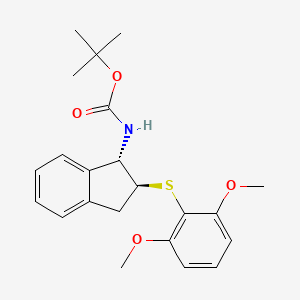


![(1S)-2'-(1-Pyrrolidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14006487.png)
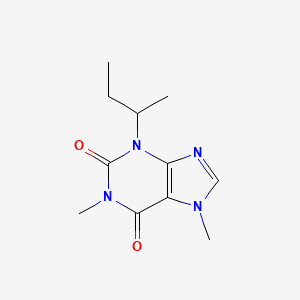
![3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile](/img/structure/B14006503.png)
![2-Amino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B14006511.png)
